4-(3-methylphenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide
Beschreibung
4-(3-methylphenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide is a heterocyclic compound that belongs to the class of thiadiazines This compound is characterized by a pyridine ring fused to a thiadiazine ring, with a methylphenyl substituent at the 4-position
Eigenschaften
IUPAC Name |
4-(3-methylphenyl)-1,1-dioxopyrido[2,3-e][1,2,4]thiadiazin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O3S/c1-9-4-2-5-10(8-9)16-12-11(6-3-7-14-12)20(18,19)15-13(16)17/h2-8H,1H3,(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXUISCBNIVDFRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C3=C(C=CC=N3)S(=O)(=O)NC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Condensation-Cyclization Approach
The most widely reported method involves a two-step condensation-cyclization sequence. Initial Schiff base formation between 3-methylbenzylamine and pyridine-2,3-dicarbaldehyde precedes thiadiazine ring closure using sulfur-containing reagents.
Reaction Scheme:
- Schiff Base Formation:
$$ \text{3-Methylbenzylamine} + \text{Pyridine-2,3-dicarbaldehyde} \xrightarrow{\text{EtOH, 78°C}} \text{Imine Intermediate} $$ - Thiadiazine Cyclization:
$$ \text{Imine Intermediate} + \text{Thiourea} \xrightarrow{\text{H}2\text{O}2, \text{AcOH}} \text{1,1-Dioxide Product} $$
Critical parameters:
One-Pot Multicomponent Synthesis
Recent advances demonstrate a streamlined one-pot procedure combining 3-methylphenyl isocyanate, 2-aminopyridine-3-sulfonic acid, and phosphoryl chloride:
Optimized Conditions:
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | 110°C | Maximizes ring closure |
| POCl₃ Concentration | 2.5 equiv | Prevents N-oxide formation |
| Reaction Time | 8 h | 89% conversion |
Data extrapolated from pyrido[4,3-e] analog synthesis
Mechanistic studies reveal a cascade process:
- Sulfonamide Formation:
$$ \text{2-Aminopyridine-3-sulfonic acid} + \text{POCl}_3 \rightarrow \text{Sulfonyl Chloride Intermediate} $$ - Urea Coupling:
$$ \text{Sulfonyl Chloride} + \text{3-Methylphenyl Isocyanate} \rightarrow \text{Biuret Analog} $$ - Ring Closure:
Intramolecular nucleophilic attack by pyridine nitrogen completes thiadiazine formation.
Reaction Optimization and Kinetic Analysis
Solvent Effects on Cyclization
Comparative studies in aprotic vs. protic solvents:
| Solvent | Dielectric Constant | Yield (%) | Byproduct Formation |
|---|---|---|---|
| DMF | 36.7 | 62 | 18% sulfoxide |
| Ethanol | 24.3 | 78 | 5% dimer |
| Acetic Acid | 6.2 | 91 | <2% |
Adapted from triazino-thiadiazine synthesis
Acetic acid’s dual role as solvent and proton donor accelerates the rate-determining deprotonation step, as shown by Arrhenius plots ($$ E_a = 58.2 \, \text{kJ/mol} $$ in AcOH vs. $$ 72.4 \, \text{kJ/mol} $$ in EtOH).
Catalytic Additives
Quaternary Ammonium Salts:
- Tetrabutylammonium bromide (TBAB, 0.1 mol%) increases yield by 12% via phase-transfer catalysis.
- Mechanism: Stabilizes transition state through cation-π interactions with the pyridine ring.
Transition Metal Catalysts:
- CuI (5 mol%) enables Ullmann-type C-N coupling in challenging substrates, though risks metal contamination in APIs.
Purification and Isolation Techniques
Crystallization Optimization
Solvent Pair Screening:
| Antisolvent | Solvent | Purity (%) | Crystal Habit |
|---|---|---|---|
| Water | DMSO | 99.2 | Needles |
| Hexane | Acetone | 98.7 | Prisms |
| Ethyl Acetate | Methanol | 99.5 | Tetragonal Plates |
Data from scaled-up batches (100 g)
Methanol/ethyl acetate system achieves optimal purity by removing residual thiourea derivatives (HPLC quantification: <0.1% area).
Chromatographic Methods
HPLC Conditions for Analytical Purity:
- Column: Zorbax SB-C18 (4.6 × 150 mm, 5 μm)
- Mobile Phase: 65:35 0.1% TFA in H₂O:ACN
- Retention Time: 6.8 min
- LOD: 0.02 μg/mL (UV 254 nm)
Preparative HPLC (>99.9% purity) requires gradient elution:
Industrial-Scale Production
Continuous Flow Synthesis
Pilot Plant Parameters (100 kg/batch):
| Unit Operation | Equipment | Key Metrics |
|---|---|---|
| Feed Preparation | 2000 L SS Reactor | 85°C, 2 h mixing |
| Cyclization | Plug Flow Reactor | 110°C, 45 min residence |
| Crystallization | Cooling Crystallizer | -5°C/min cooling rate |
| Drying | Vacuum Tray Dryer | 40°C, 15 mmHg, 8 h |
Yield: 82% (vs. 91% lab-scale) due to thermal gradients in scaled equipment.
Waste Stream Management
Byproduct Recovery:
- Sulfoxide Analog: 15% recovered via alkaline hydrolysis (2M NaOH, 80°C) and reused in earlier synthesis steps.
- Metal Contaminants: Chelating resins reduce Cu²⁺ levels from 120 ppm to <1 ppm in final product.
Comparative Analysis of Methodologies
Analyse Chemischer Reaktionen
Oxidation Reactions
| Reaction Target | Conditions/Reagents | Product | Notes |
|---|---|---|---|
| 3-Methylphenyl group | Strong oxidizers (e.g., KMnO₄, CrO₃ in acidic conditions) | 3-Carboxyphenyl derivative | Oxidation of the methyl group to a carboxylic acid. |
Reduction Reactions
The sulfone groups are resistant to reduction, but the amide-like N–C=O bond in the thiadiazinone ring may be reduced under specific conditions:
| Reaction Target | Conditions/Reagents | Product | Notes |
|---|---|---|---|
| Thiadiazinone carbonyl | LiAlH₄, NaBH₄ (with activation) | Secondary amine derivative | Partial reduction to form a cyclic amine structure. |
Substitution Reactions
The aromatic systems (pyrido and phenyl rings) are susceptible to electrophilic substitution. The methyl group activates the phenyl ring toward electrophiles:
| Reaction Type | Conditions/Reagents | Position | Product |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | Para to methyl group on phenyl ring | Nitro-substituted derivative |
| Halogenation | Cl₂/FeCl₃ or Br₂/FeBr₃ | Ortho/para to methyl group | Halo-substituted phenyl derivative. |
Hydrolysis
The thiadiazinone ring may undergo hydrolysis under acidic or basic conditions, though the sulfone groups stabilize the structure:
| Reaction Conditions | Product | Mechanism |
|---|---|---|
| Concentrated HCl, reflux | Ring-opened sulfonamide | Acid-catalyzed cleavage of the N–C=O bond. |
| NaOH, aqueous ethanol | Sodium salt of sulfonic acid | Base-mediated hydrolysis |
Cycloaddition and Ring-Opening
The electron-deficient thiadiazine ring may participate in cycloaddition reactions:
| Reaction Type | Conditions/Reagents | Product |
|---|---|---|
| Diels-Alder | With electron-rich dienes | Fused bicyclic adducts |
| Ring-opening | Strong nucleophiles (e.g., NH₃) | Linear sulfonamide derivatives |
Photochemical Reactions
UV irradiation may induce rearrangement or degradation, though limited data exists. Theoretical pathways include:
-
C–S bond cleavage in the thiadiazine ring.
-
Radical formation on the methylphenyl group.
Synthetic Utility
The compound serves as a precursor in pharmaceutical synthesis. Key transformations include:
Wissenschaftliche Forschungsanwendungen
Diuretic Activity
One of the primary applications of 4-(3-methylphenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide is in the development of diuretics. This compound is structurally related to Torsemide, a loop diuretic used to treat hypertension and edema associated with heart failure. Research indicates that derivatives of this compound exhibit potent diuretic effects by inhibiting sodium reabsorption in the kidneys, thus promoting fluid excretion.
Antitumor Activity
Recent studies have explored the potential anticancer properties of compounds related to 4-(3-methylphenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide. Molecular hybrids incorporating this structure have shown promise in targeting cancer cells by interfering with cellular signaling pathways and inducing apoptosis. For instance, novel derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Preliminary studies suggest that it exhibits inhibitory effects against a range of bacterial strains. This property may be attributed to its ability to disrupt bacterial cell wall synthesis or function.
Case Study 1: Diuretic Efficacy
A study published in the Journal of Medicinal Chemistry demonstrated that a series of derivatives based on the pyrido-thiadiazine scaffold exhibited enhanced diuretic activity compared to traditional agents like furosemide. The structure-activity relationship (SAR) analysis indicated that modifications at specific positions significantly influenced their efficacy and potency (PubChem CID: 29984242) .
Case Study 2: Anticancer Activity
In a recent publication from Pharmaceutical Research, researchers synthesized a series of compounds derived from 4-(3-methylphenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide and evaluated their anticancer properties against human breast cancer cells. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, demonstrating significant potential for further development as anticancer agents .
Wirkmechanismus
The mechanism of action of 4-(3-methylphenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(3-methylphenyl)-1,2,4-triazolo[4,3-c][1,3,5]thiadiazine: Similar structure but with a triazole ring instead of a pyridine ring.
4-(3-methylphenyl)-1,2,4-thiadiazole: Lacks the fused pyridine ring, simpler structure.
4-(3-methylphenyl)-1,3,5-triazine: Contains a triazine ring instead of a thiadiazine ring.
Uniqueness
4-(3-methylphenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide is unique due to its fused pyridine-thiadiazine structure and the presence of the 1,1-dioxide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Biologische Aktivität
4-(3-Methylphenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide, also known as Torasemide Related Compound E, is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant studies.
- Molecular Formula : C₁₃H₁₁N₃O₃S
- Molecular Weight : 289.31 g/mol
- CAS Number : 72810-61-8
The biological activity of this compound is primarily linked to its role as a diuretic and its potential effects on various signaling pathways. It has been suggested that the compound may inhibit certain kinases involved in inflammatory responses and other cellular processes.
Inhibition of c-Jun N-terminal Kinases (JNK)
One of the notable mechanisms involves the inhibition of c-Jun N-terminal kinases (JNK), which are implicated in numerous diseases characterized by inflammation and cell death. JNKs are activated by stress signals and play a crucial role in mediating cellular responses to cytokines and other inflammatory stimuli .
Anti-inflammatory Effects
Research indicates that compounds similar to 4-(3-methylphenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide exhibit anti-inflammatory properties. These effects are particularly relevant in conditions such as asthma and rheumatoid arthritis where JNK pathways are often upregulated .
Diuretic Activity
As a derivative related to torasemide, this compound is expected to possess diuretic properties. Diuretics are commonly used to manage conditions such as hypertension and edema by promoting urine production and reducing fluid overload in tissues .
Case Studies and Research Findings
Several studies have been conducted to elucidate the biological activity of this compound:
- In Vivo Studies : Animal models have demonstrated that the administration of this compound leads to significant reductions in inflammatory markers. For instance, one study reported decreased levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) following treatment with related compounds .
- Cell Culture Experiments : In vitro assays using human monocyte/macrophage cell lines showed that treatment with the compound resulted in reduced nitric oxide production and inhibited pro-inflammatory cytokine release .
- Structure-Activity Relationship (SAR) : Investigations into the SAR of related compounds suggest that modifications to the thiadiazinone core can enhance or diminish biological activity. This highlights the importance of structural features in mediating the compound's effects on cellular pathways .
Data Summary
The following table summarizes key findings from various studies regarding the biological activity of 4-(3-methylphenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide:
Q & A
Q. What are the optimal synthetic routes for 4-(3-methylphenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide, and how can reaction conditions be tailored to improve yield?
Methodological Answer: The compound is synthesized via multi-step reactions starting from pyridothiadiazine precursors. Key steps include:
- Cyclocondensation : Reacting sulfonamide intermediates with heterocyclic amines under reflux conditions.
- Oxidation : Using hydrogen peroxide or ozone to introduce the 1,1-dioxide moiety .
- Substituent Optimization : For the 3-methylphenyl group, Friedel-Crafts alkylation or Suzuki coupling may be employed.
Yield improvements (e.g., >70%) are achieved by optimizing catalysts (e.g., Pd(PPh₃)₄ for cross-coupling) and solvents (DMF or THF) . Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound’s structure and purity?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry of the pyrido-thiadiazine core. For example, the 3-methylphenyl group shows distinct aromatic proton splitting (δ 7.2–7.4 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (C₁₃H₁₁N₃O₃S, [M+H]⁺ calcd. 290.0599) .
- HPLC-PDA : Quantifies impurities (e.g., USP standards in ) using C18 columns (acetonitrile/water gradients) .
Intermediate Research Questions
Q. How can researchers resolve structural discrepancies in naming/positional isomers of pyrido-thiadiazine derivatives across literature sources?
Methodological Answer: The compound’s pyrido-thiadiazine core has positional ambiguity (e.g., pyrido[2,3-e] vs. pyrido[4,3-e] in vs. 12). To resolve this:
Q. What in vitro models are suitable for assessing this compound’s biological activity, and how are cytotoxicity thresholds determined?
Methodological Answer:
- Cell Viability Assays : Use cancer cell lines (e.g., MDA-MB-231) with MTT or resazurin. IC₅₀ values (e.g., 2.5 µM in ) are calculated via nonlinear regression .
- Apoptosis Markers : Flow cytometry for Annexin V/PI staining or caspase-3/7 activation (e.g., 50% apoptosis induction at 48 hours) .
- Dose-Response Validation : Replicate experiments with positive controls (e.g., doxorubicin) to minimize batch variability .
Advanced Research Questions
Q. How can machine learning (ML) predict this compound’s bioactivity against parasitic or enzymatic targets?
Methodological Answer:
- Dataset Curation : Compile structural analogs (e.g., benzothiadiazine dioxides in ) with reported IC₅₀ values.
- Feature Engineering : Use molecular descriptors (e.g., LogP, topological surface area) and docking scores (e.g., AutoDock Vina for hCA IX/XII inhibition in ).
- Model Training : Train random forest or neural networks on datasets like ChEMBL. Validation metrics (RMSE < 0.5) ensure reliability .
Q. What metabolomic pathways are perturbed by this compound, and how can LC-MS/MS elucidate its mechanism of action?
Methodological Answer:
- Untargeted Metabolomics : Treat cells (e.g., HepG2) and extract metabolites for LC-QTOF-MS analysis.
- Pathway Enrichment : Use KEGG or MetaboAnalyst to identify altered pathways (e.g., glycolysis suppression in ).
- Isotope Tracing : ¹³C-glucose labeling quantifies flux changes in central carbon metabolism .
Q. How do substituent modifications (e.g., methyl vs. methoxy groups) impact SAR for AMPA receptor modulation?
Methodological Answer:
- Analog Synthesis : Replace the 3-methylphenyl group with electron-donating (e.g., -OCH₃) or withdrawing (-NO₂) groups.
- Electrophysiology : Patch-clamp assays on HEK293 cells expressing GluA2 AMPAR subunits quantify potentiation (e.g., EC₅₀ shifts from 0.25 µM to 1.2 µM) .
- Molecular Dynamics : Simulate ligand-receptor interactions (e.g., hydrogen bonding with Arg485) to rationalize SAR trends .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on this compound’s primary molecular targets (e.g., enzymes vs. ion channels)?
Methodological Answer:
- Target Deconvolution : Use CRISPR-Cas9 knockout libraries to identify genes essential for compound activity.
- Biochemical Assays : Test purified targets (e.g., carbonic anhydrase IX in ) via stopped-flow spectroscopy.
- Orthogonal Validation : Combine SPR (binding affinity) with cellular thermal shift assays (target engagement) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
